molecular formula C18H20N6 B2656768 6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2380172-85-8

6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No. B2656768
CAS RN: 2380172-85-8
M. Wt: 320.4
InChI Key: NQWLAEAWERAYRP-UHFFFAOYSA-N
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Description

6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile, also known as JNJ-40411813, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of pyridine carbonitriles and has a molecular weight of 401.47 g/mol.

Mechanism of Action

6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile acts as a selective inhibitor of the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and stress response. By inhibiting the sigma-1 receptor, 6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile can modulate various cellular pathways and signaling cascades, leading to its anti-inflammatory, antitumor, and neuroprotective effects.
Biochemical and Physiological Effects:
6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the modulation of calcium signaling and protein folding in neuronal cells. 6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has several advantages for lab experiments, including its high purity and yield, its favorable pharmacokinetic profile, and its well-studied mechanism of action. However, there are also some limitations to using 6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile in lab experiments, such as its high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the study of 6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile, including its potential use in combination therapies for cancer and inflammation, its further exploration as a neuroprotective agent, and its optimization for improved pharmacokinetic properties and reduced toxicity. Additionally, 6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile could be studied for its potential use in other diseases, such as autoimmune disorders and metabolic diseases. Further studies are needed to fully understand the therapeutic potential of 6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile and its mechanism of action.

Synthesis Methods

The synthesis of 6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile involves the reaction of 6-cyclobutyl-4-aminopyrimidine and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-piperazinecarboxylic acid tert-butyl ester in the presence of a palladium catalyst. The resulting product is then treated with trifluoroacetic acid to obtain the final compound. The process yields 6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile in good purity and yield.

Scientific Research Applications

6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has also been found to have antitumor activity in preclinical studies, with the potential to be used as a chemotherapeutic agent. Additionally, 6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease, by targeting the sigma-1 receptor.

properties

IUPAC Name

6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6/c19-12-15-5-2-6-17(22-15)23-7-9-24(10-8-23)18-11-16(20-13-21-18)14-3-1-4-14/h2,5-6,11,13-14H,1,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWLAEAWERAYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC(=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

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